Cas no 1410614-33-3 (9-(3,5-dimethylphenyl)methyl-9H-purin-6-amine)

1410614-33-3 structure
상품 이름:9-(3,5-dimethylphenyl)methyl-9H-purin-6-amine
9-(3,5-dimethylphenyl)methyl-9H-purin-6-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine
- 9-(3,5-dimethylphenyl)methyl-9H-purin-6-amine
-
- 인치: 1S/C14H15N5/c1-9-3-10(2)5-11(4-9)6-19-8-18-12-13(15)16-7-17-14(12)19/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17)
- InChIKey: YKWWCXRVPZWQFS-UHFFFAOYSA-N
- 미소: N1C2=C(N=CN=C2N)N(CC2=CC(C)=CC(C)=C2)C=1
9-(3,5-dimethylphenyl)methyl-9H-purin-6-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716135-0.05g |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95.0% | 0.05g |
$94.0 | 2025-02-19 | |
Enamine | EN300-1716135-5.0g |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95.0% | 5.0g |
$1448.0 | 2025-02-19 | |
Chemenu | CM442336-1g |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95%+ | 1g |
$*** | 2023-03-31 | |
Enamine | EN300-1716135-0.5g |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95.0% | 0.5g |
$374.0 | 2025-02-19 | |
Enamine | EN300-1716135-1g |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95% | 1g |
$499.0 | 2023-09-20 | |
Enamine | EN300-1716135-10g |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95% | 10g |
$2146.0 | 2023-09-20 | |
Aaron | AR01DZFH-50mg |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95% | 50mg |
$155.00 | 2025-02-10 | |
Aaron | AR01DZFH-2.5g |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95% | 2.5g |
$1370.00 | 2023-12-16 | |
A2B Chem LLC | AX30961-2.5g |
9-[(3,5-Dimethylphenyl)methyl]-9h-purin-6-amine |
1410614-33-3 | 95% | 2.5g |
$1065.00 | 2024-04-20 | |
1PlusChem | 1P01DZ75-250mg |
9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine |
1410614-33-3 | 95% | 250mg |
$300.00 | 2024-06-21 |
9-(3,5-dimethylphenyl)methyl-9H-purin-6-amine 관련 문헌
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
2. Book reviews
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
4. Back matter
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1410614-33-3 (9-(3,5-dimethylphenyl)methyl-9H-purin-6-amine) 관련 제품
- 1267366-57-3(1-butyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2171877-46-4(2-chloro-4-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}pyridin-3-amine)
- 2137912-23-1(4-Pyrimidinecarboxylic acid, 6-chloro-2-(1-methoxybutyl)-)
- 438225-30-0(8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid)
- 1352393-64-6(methyl 4-bromo-3-chloro-1H-indole-6-carboxylate)
- 39026-92-1(9-Methoxycamptothecin)
- 2246556-84-1(tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine-5-carboxylate)
- 2137900-58-2(1,4-Oxazepine, hexahydro-7-(2-methylpropyl)-)
- 1490404-23-3(4-3-(methoxymethyl)phenylbutan-1-amine)
- 101768-39-2(3-(4-methylbenzenesulfonyl)pyrrolidine)
추천 공급업체
Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

pengshengyue
골드 회원
중국 공급자
대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
